3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid
Overview
Description
3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid is a compound derived from naphthalene, characterized by the presence of an amino group and a sulfonic acid group. This compound is a colorless solid and is known for its utility as a precursor in the synthesis of various dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Bucherer reaction, which involves the reaction of naphthalene derivatives with ammonium salts .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes, followed by amination. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The amino and sulfonic acid groups allow it to bind to various receptors and enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-6-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
- 2-Aminonaphthalene-1-sulfonic acid
- 2-Aminonaphthalene-5-sulfonic acid
- 2-Aminonaphthalene-6-sulfonic acid
- 2-Aminonaphthalene-7-sulfonic acid
- 2-Aminonaphthalene-8-sulfonic acid
Uniqueness: What sets 3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .
Properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c11-9-5-7-3-1-2-4-8(7)6-10(9)15(12,13)14/h5-6H,1-4,11H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXDTTSMBSPQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.